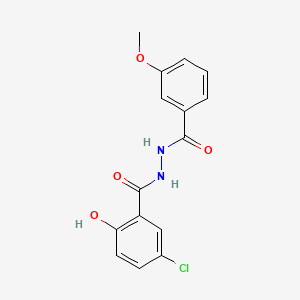
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHMB is a hydrazide derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. We will also list potential future directions for CHMB research.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various biochemical pathways. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes involved in various biochemical pathways, which may lead to the disruption of normal cellular processes. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis, which may lead to the death of cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has also been shown to reduce oxidative stress, which is a major contributor to various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying various biochemical pathways. Another advantage is its potential as an anti-tumor agent, which can be useful in studying cancer cells. However, one limitation of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Zukünftige Richtungen
There are many potential future directions for 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide research, including the development of novel anti-tumor agents, the synthesis of novel materials with unique properties, and the study of its effects on various biochemical pathways. Further research is needed to fully understand the mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide and its potential applications in various fields. Additionally, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide derivatives may lead to the discovery of more potent and selective compounds.
Synthesemethoden
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide can be synthesized through various methods, including the reaction of 3-methoxybenzoyl chloride with 5-chloro-2-hydroxybenzohydrazide in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes involved in various biochemical pathways. In material science, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-11-4-2-3-9(7-11)14(20)17-18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOLPAEVOSJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)

![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


